molecular formula C13H16O5 B1607298 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid CAS No. 219529-78-9

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B1607298
CAS No.: 219529-78-9
M. Wt: 252.26 g/mol
InChI Key: KGWLYWQUODVETH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of an acid catalyst to form the intermediate compound. This intermediate is then cyclized to form the dioxane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1,3-dioxane-5-carboxylic acid
  • 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-4-carboxylic acid
  • 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-sulfonic acid

Uniqueness

2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid is unique due to the specific positioning of the methoxyphenyl and carboxylic acid groups on the dioxane ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(12(14)15)7-17-11(18-8-13)9-3-5-10(16-2)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLYWQUODVETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342863
Record name 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219529-78-9
Record name 2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-bis(hydroxymethyl)propionic acid (10 g) and anisaldehyde dimethyl acetal (20.4 g) were added to acetone (50 ml) at 20-25° C. p-Toluenesulfonic acid (0.51 g) was added to the reaction mixture and stirred at 20-25° C. for 5 hours. The mixture was then cooled to 0-5° C. and stirred for 1 hour. The slurry was filtered and the solid was washed with chilled (0-5° C.) acetone (10 ml). The solid was dried under vacuum at 45-50° C. for 4 hour. The solid was added to toluene (150 ml) and the resulting mixture was heated at 65-70° C. for 2 hours. The mixture was then cooled to 5-10° C. and stirred for 30 minutes. The slurry was filtered and the solid was washed with toluene (10 ml) followed by drying under vacuum at 30-35° C. for 4 hours to obtain title compound (14.0 g, 74.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
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2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
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2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
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2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
2-(4-Methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

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